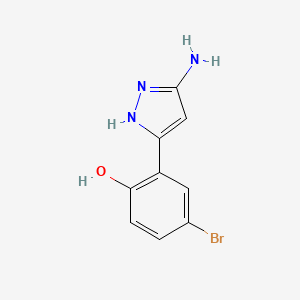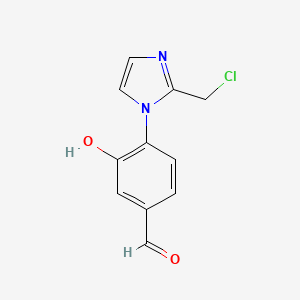
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde is a compound that features a benzaldehyde moiety substituted with a chloromethyl-imidazole group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the imidazole and benzaldehyde functional groups allows for diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde typically involves the chloromethylation of an imidazole derivative followed by its coupling with a hydroxybenzaldehyde. One common method involves the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide . The reaction conditions often require low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzoic acid.
Reduction: 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzyl alcohol.
Substitution: 4-(2-(Substituted methyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function . These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(Bromomethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(2-(Methyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde: Lacks the halogen substitution, which may affect its reactivity and biological activity.
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical properties and interactions.
Uniqueness
4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde is unique due to the presence of both the chloromethyl and hydroxybenzaldehyde groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C11H9ClN2O2 |
|---|---|
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
4-[2-(chloromethyl)imidazol-1-yl]-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H9ClN2O2/c12-6-11-13-3-4-14(11)9-2-1-8(7-15)5-10(9)16/h1-5,7,16H,6H2 |
InChI-Schlüssel |
YWBFHAUSOUBAIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)O)N2C=CN=C2CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


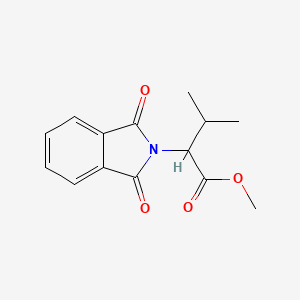
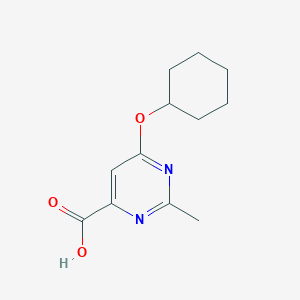

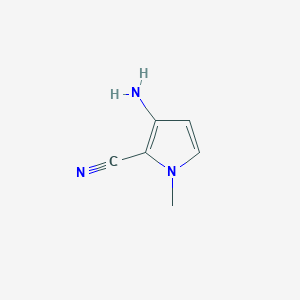


![2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)



![Methyl imidazo[1,2-A]pyrazine-6-carboxylate](/img/structure/B11785096.png)

![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)
